JWH 307 5'-isomer chemical structure and molecular weight
JWH 307 5'-isomer chemical structure and molecular weight
An in-depth technical analysis of the JWH 307 5'-isomer requires a rigorous examination of its structural chemistry, pharmacological mechanisms, and the analytical frameworks necessary for its isolation. This guide provides drug development professionals and analytical chemists with the foundational data and validated protocols needed to characterize this specific synthetic cannabinoid regioisomer.
Chemical Identity & Structural Elucidation
The differentiation of synthetic cannabinoid isomers is critical in forensic toxicology and pharmacological research. Distinct regioisomers often exhibit drastically different receptor binding affinities, metabolic pathways, and legal classifications[1].
1.1. Chemical Specifications The JWH 307 5'-isomer is a bioactive small molecule belonging to the phenyl-pyrrole subclass of synthetic cannabinoids[2].
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IUPAC / Synonymous Name: (2-(2-Fluorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-2-yl)methanone[3],[2]
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Physical Form: Neat (Solid)[3]
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InChI String: InChI=1S/C26H24FNO/c1-2-3-8-17-28-18-16-23(25(28)22-13-6-7-15-24(22)27)26(29)21-14-9-11-19-10-4-5-12-20(19)21/h4-7,9-16,18H,2-3,8,17H2,1H3[3]
1.2. Structural Comparison: JWH-307 vs. 5'-Isomer While the parent compound JWH-307 is defined as (5-(2-fluorophenyl)-1-pentylpyrrol-3-yl)-naphthalen-1-ylmethanone[1],[4], the 5'-isomer (cataloged as the 2-fluorophenyl/naphthalen-2-yl variant) features a shift in the attachment points on the pyrrole and naphthyl rings[2]. This positional isomerism significantly alters the three-dimensional conformation of the molecule, shifting its steric interaction within the binding pockets of cannabinoid receptors[5].
Table 1: Quantitative & Structural Comparison
| Property | JWH-307 (Parent Compound) | JWH 307 5'-Isomer |
| Molecular Weight | 385.482 g/mol | 385.473 g/mol |
| Chemical Formula | C26H24FNO | C26H24FNO |
| Naphthyl Attachment | Naphthalen-1-yl | Naphthalen-2-yl |
| Pyrrole Substitution | 5-(2-fluorophenyl) | 2-(2-fluorophenyl) |
| CB1 Affinity (Ki) | 7.7 nM | Analogue-dependent (High) |
| CB2 Affinity (Ki) | 3.3 nM | Analogue-dependent (High) |
Pharmacological Relevance & Signaling Pathways
2.1. Mechanism of Action Like its parent compound originally synthesized by John W. Huffman[1], the JWH 307 5'-isomer acts as a potent agonist at both the central cannabinoid (CB1) receptor and the peripheral (CB2) receptor[5]. The causality behind synthesizing and testing these specific isomers lies in mapping the structure-activity relationship (SAR) of 1-alkyl-2-aryl-4-(1-naphthoyl)pyrroles. Shifting the naphthyl or fluorophenyl groups alters the electrostatic potential surface of the ligand, which can pivot the pharmacological profile from a balanced CB1/CB2 agonist to a highly CB2-selective immunomodulator.
2.2. Receptor Activation Diagram The binding of the JWH 307 5'-isomer to GPCRs triggers a well-documented intracellular signaling cascade, ultimately leading to the downregulation of adenylyl cyclase.
Intracellular signaling cascade following CB1/CB2 receptor activation by JWH 307 5'-isomer.
Experimental Protocols: Analytical Differentiation
Because structural isomers share identical molecular weights and formulas, standard low-resolution mass spectrometry cannot differentiate the JWH 307 5'-isomer from JWH-307[6]. A self-validating system utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is strictly required to prevent misidentification[7].
3.1. Rationale for Method Selection High-resolution tandem MS is employed to identify regioisomers based on distinct fragmentation patterns[6]. While some cyclopropyl or ester analogs degrade in Gas Chromatography (GC) injection ports due to thermal instability, phenyl-pyrrole subclasses are generally stable[6],[7]. However, LC-MS/MS is prioritized here as it allows for superior resolution of positional isomers based on steric bulk interactions with the stationary phase, bypassing thermal degradation risks entirely.
3.2. Step-by-Step LC-MS/MS Protocol for Isomer Identification To ensure trustworthiness, this protocol incorporates an isotopically labeled internal standard, creating a self-validating loop for extraction recovery and matrix effect quantification[7].
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Sample Preparation (Liquid-Liquid Extraction):
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Aliquot 1.0 mL of the biological matrix (e.g., serum) or dissolve 10 mg of the synthetic blend in methanol[6],[7].
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Spike the sample with an isotopically labeled internal standard (e.g., JWH-018-D3) to validate extraction recovery[7].
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Add 2.0 mL of a non-polar extraction solvent (e.g., hexane/ethyl acetate 9:1 v/v).
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Vortex vigorously for 5 minutes and centrifuge at 3000 x g for 10 minutes to achieve phase separation.
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Chromatographic Separation (LC):
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Transfer the organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of mobile phase (e.g., 50% Acetonitrile / 50% Water with 0.1% Formic Acid).
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Inject 5 µL onto a C18 reversed-phase analytical column. Causality: The C18 stationary phase interacts differently with the steric bulk of the 1-naphthyl vs. 2-naphthyl groups, resulting in distinct, baseline-separated retention times for the parent and the 5'-isomer.
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Tandem Mass Spectrometry (MS/MS):
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Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
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Monitor the precursor ion [M+H]+=386.48m/z .
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Apply collision-induced dissociation (CID). The 5'-isomer will yield a unique ratio of product ions (e.g., distinct cleavage patterns of the naphthoyl group) compared to the parent JWH-307, allowing for definitive structural confirmation.
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3.3. Analytical Workflow Diagram
Standardized LC-MS/MS workflow for the isolation and identification of JWH 307 isomers.
References
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Huffman JW, Padgett LW, Isherwood ML, Wiley JL, Martin BR. "1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: New high affinity ligands for the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry Letters, 2006.[Link]
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Ernst L, Krüger K, Lindigkeit R, Schiebel HM, Beuerle T. "Synthetic cannabinoids in 'spice-like' herbal blends: first appearance of JWH-307 and recurrence of JWH-018 on the German market." Forensic Science International, 2012.[Link]
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Kneisel S, Auwärter V. "Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction." Journal of Mass Spectrometry, 2012.[Link]
Sources
- 1. JWH-307 - Wikipedia [en.wikipedia.org]
- 2. JWH 307 5'-Isomer | TRC-J211805-250MG | LGC Standards [lgcstandards.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. Substance Details JWH-307 [unodc.org]
- 5. axel.as-1.co.jp [axel.as-1.co.jp]
- 6. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
